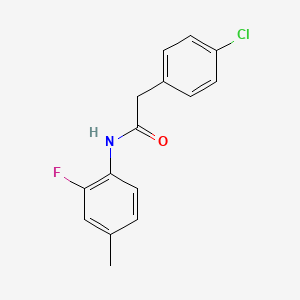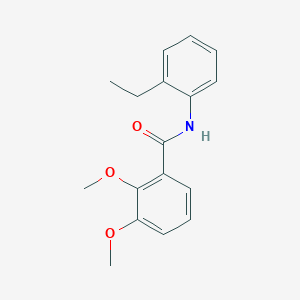
N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide, commonly known as CMH, is a chemical compound with a molecular formula C16H22ClNO. It belongs to the class of amides and is widely used in scientific research due to its unique properties. CMH is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids.
Wirkmechanismus
The mechanism of action of CMH involves the inhibition of N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide, which leads to increased levels of endocannabinoids. Endocannabinoids bind to cannabinoid receptors, which are G protein-coupled receptors located in the brain and peripheral tissues. Activation of cannabinoid receptors produces a variety of physiological effects, including analgesia, sedation, and appetite stimulation. CMH has been shown to be a potent and selective inhibitor of this compound, with an IC50 value of around 10 nM.
Biochemical and Physiological Effects
CMH has been shown to produce a variety of biochemical and physiological effects in preclinical models. It has been demonstrated to produce analgesic effects in models of acute and chronic pain, including inflammatory pain, neuropathic pain, and cancer pain. CMH has also been shown to produce anxiolytic effects in models of anxiety, including the elevated plus maze and the light-dark box. Additionally, CMH has been shown to produce anti-inflammatory effects in models of acute and chronic inflammation, including carrageenan-induced paw edema and adjuvant-induced arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
CMH has several advantages as a research tool. It is a potent and selective inhibitor of N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide, with minimal off-target effects. It has been shown to produce consistent and reproducible effects in preclinical models. Additionally, CMH has good pharmacokinetic properties, including high oral bioavailability and good brain penetration. However, there are also some limitations to the use of CMH in lab experiments. It is relatively expensive compared to other research tools, and its synthesis can be challenging. Additionally, there is a lack of standardized protocols for the use of CMH in preclinical models, which can lead to variability in results.
Zukünftige Richtungen
There are several future directions for the use of CMH in scientific research. One area of interest is the role of endocannabinoids in the regulation of immune function. CMH has been shown to produce anti-inflammatory effects in preclinical models, and there is growing evidence that endocannabinoids play a crucial role in the regulation of immune function. Another area of interest is the development of more selective and potent N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide inhibitors. CMH is a potent inhibitor of this compound, but there is still room for improvement in terms of selectivity and potency. Finally, there is a need for standardized protocols for the use of CMH in preclinical models, to ensure consistency and reproducibility of results.
Conclusion
In conclusion, CMH is a potent and selective inhibitor of this compound, with a variety of biochemical and physiological effects in preclinical models. It has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects, and has good pharmacokinetic properties. However, its use in scientific research is still relatively new, and there is a need for standardized protocols and further research to fully understand its potential.
Synthesemethoden
The synthesis of CMH involves the reaction of 4-methylcyclohexanone with 3-chloro-4-methylbenzoyl chloride in the presence of sodium hydride. The resulting intermediate is then treated with ammonia to obtain CMH. The yield of this reaction is around 70%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
CMH is widely used in scientific research as a selective inhibitor of N-(3-chloro-4-methylphenyl)-4-methylcyclohexanecarboxamide. This compound is an enzyme that breaks down endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, appetite regulation, and mood modulation. Inhibition of this compound leads to increased levels of endocannabinoids, which can produce analgesic, anxiolytic, and anti-inflammatory effects. CMH has been shown to be effective in preclinical models of pain, anxiety, and inflammation.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-10-3-6-12(7-4-10)15(18)17-13-8-5-11(2)14(16)9-13/h5,8-10,12H,3-4,6-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDUQXAJASCKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886487.png)
![3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide](/img/structure/B5886491.png)
![6-(2-chloroethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5886501.png)
![3-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5886507.png)
![2-(4-chlorophenoxy)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5886515.png)
![6-{[(3S)-3-amino-1-pyrrolidinyl]methyl}-1H,3H-benzo[de]isochromen-1-one dihydrochloride](/img/structure/B5886519.png)
![ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5886531.png)
![2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5886538.png)


![N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5886549.png)
